2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
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Overview
Description
2,3’-Dibromo-4’-fluoroacetophenone, also known as 3-Bromo-4-fluorophenacyl bromide, is a chemical compound with the empirical formula C8H5Br2FO . It has a molecular weight of 295.93 .
Molecular Structure Analysis
The molecular structure of 2,3’-Dibromo-4’-fluoroacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving 2,3’-Dibromo-4’-fluoroacetophenone are not detailed in the search results, similar compounds like 2,4-Dibromoacetophenone have been reported to undergo condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones .Physical and Chemical Properties Analysis
2,3’-Dibromo-4’-fluoroacetophenone is a solid with a melting point of 48-52 °C . It has a predicted boiling point of 315.4±32.0 °C and a predicted density of 1.914±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Reactions and Compound Synthesis
2,3'-Dibromo-4'-fluoroacetophenone has been involved in various chemical reactions and compound synthesis studies. For instance, its reaction with sodium methoxide in methanolic solution results in the formation of other compounds like 2,3-epoxy-4-fluoro-1,3-diphenylbutan-1-one, offering a method for preparing substituted fluorofurans (Bronnert & Saunders, 1960). Additionally, the biological Baeyer–Villiger oxidation of acetophenones, including 2,3'-Dibromo-4'-fluoroacetophenone, has been studied using 19F NMR, revealing insights into the conversion of these compounds (Moonen, Rietjens, & van Berkel, 2001).
Educational and Analytical Applications
The compound has also found applications in educational settings, such as in undergraduate organic laboratory curriculums where students learn about the conversion of 2-bromoacetophenone to 2-fluoroacetophenone (Pohl & Schwarz, 2008).
Biological and Environmental Studies
In biological contexts, 2,3'-Dibromo-4'-fluoroacetophenone has been used to study mechanisms like the lithium enolate formation and aldol reactivity, contributing to a better understanding of nucleophile chemistry (Kolonko, Wherritt, & Reich, 2011). Furthermore, its derivatives have been investigated for potential insecticidal activities against various pests (Liu et al., 2005).
Medical and Pharmaceutical Research
In medical and pharmaceutical research, bromofluoroacetophenone derivatives have been synthesized and evaluated for DNA cleaving activities and sequence selectivities (Wender & Jeon, 2003). This highlights the potential of 2,3'-Dibromo-4'-fluoroacetophenone in developing novel pharmaceutical agents.
Safety and Hazards
2,3’-Dibromo-4’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNENXQUDVWRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382291 |
Source
|
Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-49-7 |
Source
|
Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-dibromo-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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